Guanylurea phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267685. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

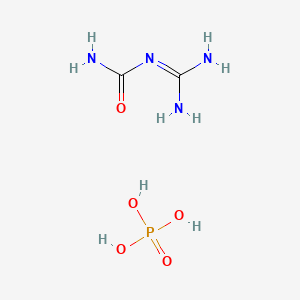

diaminomethylideneurea;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O.H3O4P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHURYQINAXWNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)(N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9N4O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5420-79-1, 36897-89-9, 84946-06-5 | |

| Record name | Urea, (aminoiminomethyl)-, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5420-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (aminoiminomethyl)-, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36897-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, (aminoiminomethyl)-, phosphate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

200.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17675-60-4, 36897-89-9, 5420-79-1 | |

| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC267685 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC7762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(aminoiminomethyl)-, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amidinourea phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANDIAMIDINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GJF8D34Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the synthesis process for guanylurea phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis process for guanylurea (B105422) phosphate (B84403), a compound of interest for various industrial applications, including as a flame retardant and a slow-release fertilizer. The information presented herein is curated for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis, experimental protocols, and analytical characterization.

Core Synthesis Route: Reaction of Dicyandiamide (B1669379) with Phosphoric Acid

The most prevalent and industrially viable method for synthesizing guanylurea phosphate involves the reaction of dicyandiamide with phosphoric acid in an aqueous medium.[1] This process is favored for its simplicity, use of readily available starting materials, mild reaction conditions, and high yields.[1]

The reaction proceeds by heating a mixture of dicyandiamide and water, followed by the controlled addition of phosphoric acid. The subsequent reaction mixture is held at an elevated temperature to ensure complete conversion. Upon cooling, this compound crystallizes from the solution and is then isolated and purified.

Quantitative Data Summary

The following table summarizes quantitative data from two example experimental protocols for the synthesis of this compound.

| Parameter | Example 1 | Example 2 (with Mother Liquor Recycling) |

| Reactants | ||

| Dicyandiamide | 100 kg | 100 kg |

| Purified Water | 200 kg | - |

| Centrifuge Mother Liquor | - | 200 kg |

| Phosphoric Acid | Aqueous Solution | Aqueous Solution |

| Reaction Conditions | ||

| Initial Heating Temperature | 80°C | 80°C |

| Phosphoric Acid Addition Rate | 100 L/h | 100 L/h |

| Final Reaction Temperature | 100°C | 100°C |

| Insulation Time | 8 hours | 8 hours |

| Crystallization Temperature | < 20°C | < 20°C |

| Product Metrics | ||

| Yield | 192 kg (80.6%) | 202 kg (84.9%) |

| Purity | 99.4% | 99.5% |

Data sourced from patent CN107721883A.[2]

Experimental Protocols

Protocol 1: Synthesis using Purified Water

This protocol outlines the synthesis of this compound using fresh purified water.

Materials:

-

Dicyandiamide (100 kg)

-

Purified Water (200 kg)

-

Phosphoric Acid Solution

-

Ethanol (B145695) (for rinsing)

Procedure:

-

Mixing and Dissolution: In a suitable reactor, mix 100 kg of dicyandiamide with 200 kg of purified water. Stir the mixture while slowly heating to 80°C until the dicyandiamide is completely dissolved.

-

Filtration: Filter the hot solution to remove any insoluble impurities.

-

Reaction: Transfer the filtered solution to the reactor. Begin the dropwise addition of the phosphoric acid solution at a controlled rate of 100 L/h.

-

Heating and Insulation: After the addition of phosphoric acid is complete, slowly heat the reactor to 100°C. Maintain this temperature for 8 hours to ensure the reaction goes to completion.

-

Crystallization: Cool the reaction mixture to below 20°C to induce the crystallization of this compound.

-

Isolation and Purification: Centrifuge the crystallized slurry to isolate the solid product. Wash the solid cake with ethanol to remove residual impurities.

-

Drying: Dry the purified product to obtain 192 kg of this compound.[2]

Protocol 2: Synthesis with Mother Liquor Recycling

This protocol demonstrates an optimized process that recycles the mother liquor from a previous batch, contributing to higher yield and improved environmental friendliness.[1][2]

Materials:

-

Dicyandiamide (100 kg)

-

Centrifuge Mother Liquor (from a previous batch of this compound synthesis) (200 kg)

-

Phosphoric Acid Solution

-

Ethanol (for rinsing)

Procedure:

-

Mixing and Dissolution: In a reactor, combine 100 kg of dicyandiamide with 200 kg of the recycled centrifuge mother liquor. Stir and heat the mixture to 80°C.

-

Reaction: Begin the dropwise addition of the phosphoric acid solution at a rate of 100 L/h.

-

Heating and Insulation: Once the addition is complete, increase the temperature of the reactor to 100°C and maintain it for 8 hours.

-

Crystallization: Cool the system to below 20°C to facilitate crystallization.

-

Isolation and Purification: Separate the solid product via centrifugation and wash the resulting cake with ethanol.

-

Drying: Dry the product to yield 202 kg of this compound.[2]

Alternative Synthesis Route: Direct Phosphorylation of Guanylurea

An alternative, though less detailed in available literature, is the direct phosphorylation of guanylurea.[1] This method involves reacting guanylurea with phosphoric acid at elevated temperatures, typically between 80-100°C, for an extended period of 12-24 hours.[1] Guanylurea itself can be synthesized by the hydrolysis of dicyandiamide in the presence of sulfuric acid.[3]

Visualizing the Process

Synthesis Pathway

Caption: Reaction of Dicyandiamide and Phosphoric Acid.

Experimental Workflow

Caption: Experimental Workflow for this compound Synthesis.

Analytical Characterization

To ensure the purity and identity of the synthesized this compound, High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique.[4]

Typical HPLC Method:

-

Column: A mixed-mode stationary phase column, such as Primesep 100, is suitable for retaining and analyzing the polar this compound.[4]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a sulfuric acid buffer, is effective for separation.[4]

-

Detection: UV detection at 200 nm is a standard method for this compound.[4]

This method allows for the quantification of this compound and the identification of any potential impurities.

References

- 1. This compound | 36897-89-9 | Benchchem [benchchem.com]

- 2. CN107721883A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. US2277823A - Preparation of guanyl urea - Google Patents [patents.google.com]

- 4. HPLC Method for Analysis of Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Guanylurea (B105422) Phosphate (B84403)

This technical guide provides a comprehensive overview of guanylurea phosphate, covering its chemical structure, physicochemical properties, synthesis, and key applications. It details experimental protocols for its preparation and analysis and explores its environmental significance as the primary metabolite of the widely used drug, metformin.

Chemical Identity and Structure

This compound is an organic salt formed between the guanylurea cation and a phosphate anion.[1] It is also known by synonyms such as dicyandiamidine phosphate and carbamoylguanidine phosphate.[2] The compound is identified by several key identifiers, although some ambiguity exists in the literature regarding its primary CAS number, with both 17675-60-4 and 36897-89-9 being frequently cited.[1][2][3][4][5][6]

The fundamental structure consists of a urea (B33335) molecule linked to a guanidine (B92328) group, which imparts unique hydrogen bonding capabilities relevant in crystal engineering.[1][7]

-

SMILES : O=C(N)NC(N)=N.O=P(O)(O)O[6]

Physicochemical Properties

This compound presents as a white crystalline powder or solid.[3][4] Its key quantitative properties are summarized in the table below, which is essential for its handling, application, and process optimization.

| Property | Value | Source(s) |

| Appearance | White crystalline powder/solid | [3][4] |

| Melting Point | 178-182 °C | [2][3][10][11] |

| Density | 1.62 g/cm³ | [2][3][10] |

| Water Solubility | 91.6 g/L (at 20 °C) | [2][3][8][11] |

| Vapor Pressure | 0 Pa (at 25 °C) | [2][3][11] |

| LogP (n-octanol/water) | 0 (at 20 °C) | [3][11] |

| Purity | ≥98% | [4][6] |

Experimental Protocols

Synthesis of this compound

The most common industrial method for synthesizing this compound involves the reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous solution.[1][12] The following protocol is based on established patent literature, offering a simple process with high yield and purity.[12]

Materials:

-

Dicyandiamide

-

Phosphoric Acid (aqueous solution)

-

Purified Water

Methodology:

-

Preparation of Reactant Slurry : Dicyandiamide is mixed and stirred with purified water. The recommended mass ratio of dicyandiamide to water is between 1:2 and 1:4.[12]

-

Heating : The slurry is heated to a temperature range of 80-100 °C until the dicyandiamide is completely dissolved.[12]

-

Acid Addition : The phosphoric acid solution is added dropwise to the heated dicyandiamide solution. The addition rate should be controlled to approximately 100-150 L/h, with the total addition time spanning 20 hours to manage the reaction exotherm.[12]

-

Reaction Incubation : After the acid addition is complete, the reaction mixture is held at temperature for an additional 8 hours to ensure the reaction goes to completion.[12]

-

Crystallization and Isolation : The solution is then allowed to cool, promoting the crystallization of this compound.

-

Purification : The resulting crystals are isolated via centrifugation, washed, and subsequently dried to yield the final product.[12]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Quantitative analysis of this compound can be performed using a mixed-mode HPLC method.[7][13]

Instrumentation & Columns:

-

Column : Primesep 100 mixed-mode stationary phase column (150 mm length x 4.6 mm diameter, 5 µm particle size).[7][13]

Reagents & Mobile Phase:

-

Mobile Phase : An isocratic mobile phase consisting of water, acetonitrile (B52724) (MeCN), and an acid buffer.[7][13]

-

Sample Preparation : Samples are prepared by dissolving this compound in purified water to a known concentration (e.g., 0.2 mg/mL).[7]

Chromatographic Conditions:

-

Flow Rate : 1.0 mL/min.[7]

-

Detection Wavelength : 200 nm.[7][13] The UV spectrum of guanylurea confirms this as a suitable wavelength for detection.[14]

Applications and Research Areas

This compound's unique chemical properties lend it to several industrial and research applications.

-

Flame Retardant : It is highly effective as a flame retardant for cellulosic materials like wood and paper.[1][3][11] When heated, it promotes dehydration and the formation of a protective char layer, insulating the material from heat and diluting flammable gases.[1] A key research challenge is its high water solubility, which can lead to leaching from treated materials.[1]

-

Slow-Release Fertilizer : With high nitrogen and phosphorus content, it has been investigated for agricultural use as a slow-release fertilizer, providing sustained nutrient availability for plant growth.[1][7]

-

Chemical Intermediate : The reactive urea moiety allows for its use as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][7][8]

Environmental Fate and Biological Pathways

A significant area of modern research focuses on guanylurea as the primary and persistent environmental transformation product of metformin, a globally prescribed antidiabetic drug.[1][15] This has driven research into its environmental fate and biodegradability.

While once considered a recalcitrant "dead-end" product, recent studies have identified microorganisms capable of its complete degradation.[15][16] A bacterium, Pseudomonas mendocina strain GU, isolated from a wastewater treatment plant, can utilize guanylurea as its sole nitrogen source.[15][17] The identified metabolic pathway involves a series of enzymatic steps.[16]

The initial and key step is catalyzed by a newly discovered enzyme, guanylurea hydrolase , which converts guanylurea to guanidine and ammonia (B1221849).[16][17] Subsequent enzymatic reactions mineralize the compound to ammonia and carbon dioxide.[16]

Safety and Handling

According to available Safety Data Sheets, this compound should be handled in accordance with good industrial hygiene and safety practices.[18] Standard precautions include avoiding inhalation, ingestion, and contact with skin and eyes.[3] It should be stored in a cool, dry, and well-ventilated place.[3][18] For laboratory use, nitrile rubber or neoprene gloves and safety glasses are recommended.[18]

References

- 1. This compound | 36897-89-9 | Benchchem [benchchem.com]

- 2. Cas 17675-60-4,this compound | lookchem [lookchem.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. labproinc.com [labproinc.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. Guanylurea | SIELC Technologies [sielc.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | CAS: 17675-60-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. This compound | 17675-60-4 [chemicalbook.com]

- 12. CN107721883A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. HPLC Method for Analysis of Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]

- 14. UV-Vis Spectrum of Guanylurea | SIELC Technologies [sielc.com]

- 15. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide on the Early Research and Discovery of Guanylurea Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding the discovery and synthesis of guanylurea (B105422) salts, with a primary focus on guanylurea phosphate (B84403). Due to the limited availability of detailed early experimental data specifically for guanylurea phosphate, this guide leverages the well-documented early synthesis of the closely related guanylurea sulfate (B86663) as a representative model for the nascent stages of research in this area. The information presented herein is compiled from early 20th-century chemical literature and patents, providing a historical perspective on the initial preparation of these compounds.

Introduction

Early research into guanylurea and its salts was primarily driven by the exploration of derivatives of dicyandiamide (B1669379), a readily available industrial chemical. The synthesis of guanylurea itself was a subject of investigation in the early 20th century, with a notable patent filed in 1939 and granted in 1942, detailing a method for its preparation. This laid the groundwork for the synthesis of its various salts, including the phosphate. While much of the contemporary research on this compound focuses on its applications as a fire retardant and its role as a metabolite of the drug metformin, this guide will focus on the initial chemical discovery and synthesis.

Early Synthesis of Guanylurea Salts

The primary route to guanylurea salts in the early 20th century involved the acid-catalyzed hydrolysis of dicyandiamide. The choice of acid determined the resulting salt.

A key historical document in the early research of guanylurea salts is U.S. Patent 2,277,823, granted in 1942.[1] This patent provides a detailed method for the preparation of guanylurea via its sulfate salt. The process involves the hydrolysis of dicyandiamide using sulfuric acid.

The following protocol is adapted from the procedure described in U.S. Patent 2,277,823.[1]

Materials:

-

Dicyandiamide

-

Water

-

50% Sulfuric Acid

-

Hydrated Lime

-

Calcium Chloride (for testing)

Procedure:

-

Reaction: A mixture of 400 pounds of water, 250 pounds of 50% sulfuric acid, and 180 pounds of dicyandiamide are reacted together. The acid is added gradually, with the rate of addition regulated by the degree of boiling produced.

-

Cooling: The reaction mixture, containing guanylurea sulfate, is then cooled to below 50°C.

-

Neutralization and Precipitation: The addition of hydrated lime is initiated while maintaining the temperature of the mixture at not over 50°C, and preferably between 20 and 50°C. The addition of lime is stopped when a test of a filtered sample of the slurry with calcium chloride shows the absence of sulfate.

-

Filtration: The batch is then filtered to remove the precipitated calcium sulfate.

-

Washing: The filter cake of calcium sulfate is washed with water.

-

Product: The filtrate is an aqueous solution of guanylurea.

| Reactant | Quantity (pounds) | Role |

| Dicyandiamide | 180 | Starting Material |

| Water | 400 | Solvent |

| 50% Sulfuric Acid | 250 | Reagent/Catalyst |

| Hydrated Lime | Sufficient quantity | Neutralizing Agent |

Table 1: Reactant quantities as specified in U.S. Patent 2,277,823 for the synthesis of guanylurea sulfate.[1]

General Reaction Scheme:

Dicyandiamide + Phosphoric Acid + Water → this compound

It is plausible that early researchers would have adapted the established methods for other guanylurea salts to synthesize the phosphate derivative. This would involve reacting dicyandiamide with an aqueous solution of phosphoric acid, likely with heating to facilitate the reaction.

Mandatory Visualizations

The following diagram illustrates the key steps in the early industrial synthesis of guanylurea sulfate as described in the 1942 patent.

Caption: Experimental workflow for the synthesis of guanylurea sulfate.

Early Characterization and Properties

Detailed characterization data for this compound from the early research period is scarce. However, based on the understanding of related compounds at the time, it would have been characterized by its salt-like properties and the presence of both the guanylurea cation and the phosphate anion.

Biological Activity and Signaling Pathways

The early research on guanylurea and its salts, as documented in the available chemical literature from the first half of the 20th century, was primarily focused on its chemical synthesis and basic properties. There is no evidence in the historical records of investigations into its biological activity or any proposed signaling pathways during this period. The interest in the biological effects of guanylurea, particularly as a metabolite of metformin, is a much more recent development.

Conclusion

The early research on this compound is intrinsically linked to the broader exploration of dicyandiamide chemistry in the early 20th century. While specific, detailed protocols for the phosphate salt from this era are not well-documented, the synthesis of the analogous sulfate salt, as detailed in a 1942 patent, provides a clear and instructive example of the methodologies employed. This foundational work on the synthesis of guanylurea salts paved the way for later investigations into their various applications, which continue to be a subject of scientific inquiry today.

References

In-depth Technical Guide on the Thermal Decomposition Mechanism of Guanylurea Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanylurea (B105422) phosphate (B84403) (GUP) is a compound of significant interest, particularly for its applications as a flame retardant. Understanding its thermal decomposition mechanism is crucial for optimizing its performance and ensuring its safe application. This technical guide provides a comprehensive overview of the thermal degradation of guanylurea phosphate, detailing the decomposition pathway, intermediate products, and final residues. The information presented herein is synthesized from the scientific literature and is intended to be a valuable resource for professionals in research and development. This guide includes a summary of quantitative thermal analysis data, detailed experimental protocols for relevant analytical techniques, and visualizations of the decomposition pathway and experimental workflows.

Introduction

This compound (GUP), the salt formed from the guanylurea cation and a phosphate anion, exhibits notable thermal stability at ambient temperatures. However, upon heating, it undergoes a multi-stage decomposition process. This process is critical to its function as a flame retardant, as it releases non-combustible gases and forms a protective char layer. The study of this decomposition is primarily conducted using thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a complex process that can be broadly categorized into three main stages. The decomposition begins at approximately 180-200°C.[1]

Stage 1: Initial Decomposition (approx. 180°C - 250°C)

The initial stage of decomposition involves an intramolecular rearrangement and the cleavage of the C-N and P-O bonds. This results in the formation of polyguanidine and the release of ammonia (B1221849) (NH₃) and carbon dioxide (CO₂).[1] The release of these non-flammable gases contributes to the flame retardant properties of GUP by diluting the flammable gases produced during the combustion of the substrate material.

Stage 2: Intermediate Decomposition and Polymerization (approx. 250°C - 400°C)

As the temperature increases, the polyguanidine intermediate further decomposes. Concurrently, the phosphate component begins to polymerize, forming polyphosphoric acid.[1] This acid acts as a catalyst for the dehydration of the substrate material (in flame retardant applications), promoting the formation of a stable char layer.

Stage 3: High-Temperature Decomposition and Char Formation (above 400°C)

At higher temperatures, the remaining organic fragments continue to degrade, leading to the formation of a stable, phosphorus-rich char residue. This char layer acts as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable volatiles.

Quantitative Data Presentation

The following table summarizes the key quantitative data obtained from the thermal analysis of this compound.

| Thermal Analysis Technique | Parameter | Temperature Range (°C) | Observation |

| Thermogravimetric Analysis (TGA) | Onset Decomposition Temperature | 180 - 200 | Initial mass loss begins.[1] |

| Stage 1 Mass Loss | 200 - 300 | Significant mass loss due to the release of NH₃ and CO₂. | |

| Stage 2 Mass Loss | 300 - 500 | Continued mass loss from the degradation of intermediates. | |

| Final Residue at 600°C | > 600 | Formation of a stable char. | |

| Differential Scanning Calorimetry (DSC) | Endothermic Peak | ~180 - 220 | Corresponds to the initial endothermic decomposition. |

| Exothermic Peak(s) | > 250 | Associated with the formation of more stable polymeric structures. |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended for comprehensive analysis.

-

Apparatus: Netzsch STA 449 F3 Jupiter or similar.

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Heating Program: A linear heating rate of 10°C/min is commonly used, with a temperature range from ambient to 800°C.

-

Data Analysis: The TGA data provides the mass loss as a function of temperature, while the DSC data reveals the endothermic and exothermic events associated with the decomposition.

Evolved Gas Analysis (EGA) by TG-MS or TG-FTIR

To identify the gaseous products evolved during decomposition, the TGA instrument is coupled to a mass spectrometer or an FTIR spectrometer.

-

Apparatus: TGA instrument coupled to a quadrupole mass spectrometer or an FTIR spectrometer via a heated transfer line.

-

TGA Conditions: Same as described in section 4.1.

-

Transfer Line Temperature: Maintained at a temperature high enough (e.g., 200-250°C) to prevent condensation of the evolved gases.

-

MS Parameters: The mass spectrometer is set to scan a specific mass-to-charge ratio (m/z) range (e.g., 10-200 amu) to detect the expected gaseous fragments.

-

FTIR Parameters: The FTIR spectrometer continuously collects spectra of the evolved gas stream, allowing for the identification of functional groups and specific molecules.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Caption: Proposed thermal decomposition pathway of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a multi-step process that is fundamental to its application as a flame retardant. The initial decomposition releases non-combustible gases, followed by the formation of polyphosphoric acid which promotes charring. This comprehensive technical guide provides a detailed overview of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams. This information is intended to serve as a valuable resource for researchers and professionals working with this compound, facilitating a deeper understanding of its thermal behavior and aiding in the development of advanced materials.

References

Guanylurea Phosphate: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylurea (B105422) phosphate (B84403) (GUP) is a compound of interest in various chemical and pharmaceutical applications. Understanding its solubility in a range of solvents is critical for its handling, formulation, and application. This technical guide provides a comprehensive overview of the known solubility of guanylurea phosphate, details experimental protocols for its determination, and offers insights into its likely behavior in various solvent systems.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₉N₄O₅P | [1] |

| Molecular Weight | 200.09 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 178-182 °C | [2] |

Solubility of this compound

Aqueous Solubility

This compound is known to be soluble in water. A quantitative value for its solubility in water has been reported as 91.6 g/L at 20°C .

Solubility in Organic Solvents

Structurally Related Compounds:

-

N-Guanylurea dinitramide (FOX-12) , another salt of guanylurea, is reported to be soluble in several organic solvents, including N-methylpyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (AcCN), and N,N-dimethylacetamide (DMA)[3].

-

Guanidine hydrochloride , a related guanidinium (B1211019) salt, exhibits solubility in a range of polar organic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), various alcohol ethers (2-methoxyethanol, 2-ethoxyethanol, 2-propoxyethanol, 2-butoxyethanol), methanol, N-methylpyrrolidone (NMP), ethanol, isopropanol, and n-propanol[4].

-

Guanylurea sulfate is described as being soluble in water and slightly soluble in DMSO and alcohol[5][6].

Based on this information, it is plausible that this compound exhibits some degree of solubility in polar aprotic solvents like DMSO, DMF, and DMAc, and potentially in lower alcohols. However, it is likely to be poorly soluble in non-polar organic solvents. Experimental determination is necessary to establish quantitative solubility values in these solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, combining the well-established shake-flask method with High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, DMF)

-

Volumetric flasks

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Autosampler vials

-

HPLC system with a UV detector

-

HPLC column suitable for polar compounds (e.g., Primesep 100 mixed-mode stationary phase column)[7]

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solution (Shake-Flask Method):

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of a different solvent. The excess solid is necessary to ensure that equilibrium with the dissolved solute is achieved[8].

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C)[9].

-

Agitate the flasks for a sufficient period to reach equilibrium, typically 24 to 48 hours[8]. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to stand undisturbed for a period to allow the excess solid to settle. Centrifugation can be used to facilitate this process.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is crucial to remove any undissolved microparticles[8].

-

If the concentration of the filtrate is expected to be high, perform a precise dilution with the same solvent to bring it within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

HPLC Conditions: A suitable HPLC method for the analysis of this compound has been described with the following parameters[10]:

-

Column: Primesep 100, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile/Water (5/95) with 0.1% Sulfuric Acid

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 200 nm

-

Injection Volume: 1 µL

-

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using the HPLC method to construct a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the filtered (and diluted, if applicable) sample from the solubility experiment into the HPLC system.

-

Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Account for any dilution factors to calculate the final solubility in the original solvent.

-

Signaling Pathways and Logical Relationships

The determination of solubility is a fundamental physicochemical property and does not directly involve biological signaling pathways. However, the logical relationship in the experimental design is crucial for obtaining accurate results. The following diagram illustrates the logical flow of a solubility study.

References

- 1. This compound | 17675-60-4 [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GUANYLUREA SULFATE CAS#: 591-01-5 [m.chemicalbook.com]

- 6. GUANYLUREA SULFATE | 5338-16-9 [chemicalbook.com]

- 7. Guanylurea | SIELC Technologies [sielc.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. HPLC Method for Analysis of Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]

Spectroscopic Fingerprinting of Guanylurea Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of guanylurea (B105422) phosphate (B84403), a compound of interest in pharmaceutical and materials science. The focus is on two primary analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details experimental protocols, presents expected spectral data, and illustrates analytical workflows to aid in the characterization and quality control of guanylurea phosphate.

Introduction to this compound

This compound is a salt formed between the organic base guanylurea and phosphoric acid. Guanylurea, a derivative of urea (B33335), possesses both guanidinium (B1211019) and urea functionalities, making it a subject of interest for its potential applications in drug development and as a precursor in the synthesis of other bioactive molecules.[1] Spectroscopic analysis is crucial for confirming its molecular structure, identifying functional groups, and ensuring its purity.

The most common industrial method for synthesizing this compound involves the controlled reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous medium.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "molecular fingerprint" of the compound. For this compound, FTIR is instrumental in confirming the presence of key functional groups such as N-H, C=O, C-N, and the phosphate anion (PO₄³⁻).

Expected Vibrational Frequencies

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Notes |

| 3500 - 3200 | N-H stretching | Amine (-NH₂) & Amide (-NH-) | A broad and complex region of overlapping bands is expected due to the various N-H groups in the guanylurea cation. Hydrogen bonding will cause significant broadening. |

| 1700 - 1600 | C=O stretching (Amide I) | Carbonyl (Urea) | A strong absorption band is characteristic of the urea carbonyl group. Its position may be shifted due to hydrogen bonding with the phosphate anion and intramolecular hydrogen bonds. |

| 1650 - 1550 | N-H bending | Amine (-NH₂) & Amide (-NH-) | Bending vibrations of the N-H bonds. |

| 1500 - 1400 | C-N stretching | Guanidinium & Urea | Stretching vibrations of the various C-N bonds within the guanylurea structure. |

| 1150 - 950 | P-O stretching | Phosphate (PO₄³⁻) | A strong, broad absorption band characteristic of the phosphate anion. The symmetry of the PO₄³⁻ ion may be reduced upon salt formation, leading to the appearance of multiple bands.[3] |

| Below 1000 | Skeletal vibrations, O-P-O bending | - | The fingerprint region, containing complex vibrations characteristic of the overall molecular structure. |

Experimental Protocol: FTIR Analysis

A standard experimental procedure for obtaining an FTIR spectrum of a solid sample like this compound is outlined below.

Method 1: Potassium Bromide (KBr) Pellet Method

-

Sample Preparation:

-

Thoroughly dry the this compound sample to remove any residual moisture.

-

In an agate mortar, grind 1-2 mg of the sample to a fine powder.

-

Add approximately 200 mg of dry, spectroscopic grade KBr powder to the mortar.

-

Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly to ensure a homogeneous dispersion.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Method 2: Attenuated Total Reflectance (ATR) Method

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Spectral Acquisition:

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the desired wavenumber range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number and types of protons and their neighboring protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

Expected NMR Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, with broad signals for the exchangeable N-H protons. The exact chemical shifts of these protons will be highly dependent on the solvent, concentration, and temperature.

| Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |

| 7.0 - 9.0 (broad) | Singlet | -NH- (Amide) | The amide proton is expected to be deshielded and will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange. |

| 6.0 - 8.0 (broad) | Singlet | -NH₂ (Guanidinium) | The protons of the amine groups in the guanidinium moiety are also expected to be broad and their chemical shift will be highly variable depending on the experimental conditions. It is possible that multiple broad signals will be observed for the non-equivalent amine protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon skeleton.

| Expected Chemical Shift (δ, ppm) | Assignment | Notes |

| 160 - 170 | C=O (Urea) | The carbonyl carbon of the urea group is expected to appear in this region. |

| 155 - 165 | C=N (Guanidinium) | The carbon atom of the guanidinium group will resonate in this downfield region due to the strong deshielding effect of the three nitrogen atoms. The exact shift will depend on the degree of protonation and hydrogen bonding. |

Experimental Protocol: NMR Analysis

The following is a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation:

-

Choose a suitable deuterated solvent in which this compound is soluble (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts.

-

Accurately weigh approximately 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

If the sample does not fully dissolve, it may be gently warmed or sonicated. If solid particles remain, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Add a small amount of an internal standard (e.g., TMS or a suitable reference for the chosen solvent) if required for precise chemical shift referencing.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

Spectral Acquisition:

-

Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay. For quantitative analysis, a longer relaxation delay is necessary.

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Logical Relationship of Spectroscopic Analysis

The combination of FTIR and NMR spectroscopy provides complementary information for the comprehensive characterization of this compound.

Conclusion

The spectroscopic analysis of this compound using FTIR and NMR techniques is essential for its unambiguous identification and characterization. While this guide provides expected spectral data based on analogous compounds and fundamental principles, it is recommended that researchers acquire their own experimental data for definitive characterization. The detailed experimental protocols and workflows presented herein offer a solid foundation for conducting such analyses in a research and development setting.

References

Guanylurea Phosphate: A Comprehensive Technical Review of Research Trends

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the research trends related to guanylurea (B105422) phosphate (B84403) (GUP). It covers the core aspects of its synthesis, chemical properties, and evolving applications, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes and relationships. This document is intended to serve as a valuable resource for professionals in research, science, and drug development, offering a structured and detailed understanding of the current state of GUP research.

Chemical Properties and Characterization

Guanylurea phosphate (CAS No: 17675-60-4), with the chemical formula C2H9N4O5P and a molecular weight of 200.09, is a white crystalline solid.[1][2] Its molecular structure incorporates both guanidine (B92328) and phosphate groups, which contribute to its distinct chemical behavior and reactivity.[1]

Physical and Chemical Properties:

| Property | Value | References |

| Molecular Formula | C2H9N4O5P | [1] |

| Molecular Weight | 200.09 g/mol | [1] |

| Appearance | White crystalline powder | [2][3] |

| Melting Point | 178-182 °C[1][4], 184 °C[5] | [1][4][5] |

| Water Solubility | 91.6 g/L at 20 °C | [1] |

| Purity | ≥ 98.0%[5][6], 99% min[3] | [3][5][6] |

| Thermal Stability | Stable up to approximately 200°C | [7] |

This compound's thermal decomposition is a critical aspect of its functionality, particularly in its application as a flame retardant.[7] Decomposition begins around 180°C, leading to the cleavage of phosphate and urea (B33335) groups and the release of non-combustible gases like ammonia (B1221849) (NH₃) and carbon dioxide (CO₂).[7] This process is followed by the formation of polyguanidine and polyphosphoric acid.[7]

Synthesis of this compound

The most prevalent and industrially significant method for synthesizing this compound involves the reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous medium.[7] This method is favored for its simplicity, mild reaction conditions, and high yield.[7]

Experimental Protocol: Synthesis from Dicyandiamide and Phosphoric Acid

This protocol is a generalized procedure based on available literature. Specific parameters may be optimized for desired yield and purity.

Materials:

-

Dicyandiamide

-

Phosphoric acid

-

Purified water

Procedure:

-

Mixing: Dicyandiamide and purified water are mixed in a reaction vessel.

-

Heating and Dissolution: The mixture is heated to a temperature range of 80-100°C with stirring until the dicyandiamide is completely dissolved.[7][8]

-

Acid Addition: Phosphoric acid is added dropwise to the dicyandiamide solution. The rate of addition is controlled to manage the reaction exotherm.

-

Reaction: The reaction mixture is maintained at an elevated temperature (e.g., 80–100°C) for a period ranging from several hours to 24 hours to ensure the reaction proceeds to completion (at least 95%).[7]

-

Crystallization: The solution is then cooled to allow for the crystallization of this compound.

-

Isolation and Drying: The resulting crystals are isolated by filtration or centrifugation, washed, and then dried to yield the final product.[8]

-

Mother Liquor Recycling: To improve yield and reduce waste, the mother liquor from the centrifugation/filtration step can be recycled in subsequent batches.[7][8]

Logical Flow of this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its versatility and sensitivity.[7][9]

Experimental Protocol: HPLC Analysis of this compound

This protocol is based on a reverse-phase HPLC method.

Instrumentation:

-

HPLC system with a UV detector or Mass Spectrometer (MS).

Chromatographic Conditions:

-

Column: Primesep 100 mixed-mode stationary phase column (e.g., 4.6 x 150 mm, 5 µm).[9][10]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with an acidic buffer such as phosphoric acid or sulfuric acid.[9] For MS compatibility, formic acid is used instead of phosphoric or sulfuric acid.[9]

-

Sample Preparation: this compound standard or sample is dissolved in water (e.g., 0.2 mg/ml).[9][11]

Purity validation post-synthesis often involves HPLC coupled with mass spectrometry (MS) to confirm the molecular integrity of the compound.[7]

Research Trends and Applications

Research on this compound has evolved from its initial recognition as a flame retardant to encompass a broader range of applications.

4.1. Flame Retardant

GUP is a highly effective flame retardant, particularly for cellulosic materials such as wood, paper, and textiles.[3][7][12] Its mechanism involves several key actions upon heating:

-

Dehydration and Char Formation: GUP facilitates the dehydration of the material to form a protective char layer on the surface, which insulates the underlying material from heat and reduces the release of flammable volatiles.[3][7]

-

Release of Non-combustible Gases: The decomposition of GUP releases non-combustible gases like ammonia and nitrogen, which dilute the flammable gases produced during combustion.[7]

-

Synergistic Effects: The flame-retardant performance of GUP can be enhanced through synergistic combinations with other compounds like boric acid (BA) and ammonium (B1175870) polyphosphate (APP).[7][13]

Mechanism of Flame Retardancy on Cellulosic Material

Caption: Proposed mechanism of GUP as a flame retardant.

Quantitative Flame Retardancy Data:

| Material | Treatment | Parameter | Result | Reference |

| Furfurylated Pine Wood | GUP-furfuryl alcohol | Heat Release Rate (HRR₂) | Reduction from 454.8 to 264.9 kW/m² | [14][15] |

4.2. Agriculture

With its high nitrogen and phosphorus content, GUP has been investigated as a potential slow-release fertilizer.[7][9][10][16] This application leverages the gradual breakdown of the compound in the soil to provide a sustained supply of essential nutrients to plants.[9][10][16] It can be used in the formulation of various fertilizer types, including monoammonium phosphate and diammonium phosphate.[16]

4.3. Environmental Science

A significant area of recent research has focused on guanylurea as a primary and persistent environmental transformation product of metformin, a widely prescribed antidiabetic drug.[7][11][17] This has driven the development of sensitive analytical methods for its detection and quantification in environmental samples.[7][18]

4.4. Other Applications

-

Chemical Synthesis: GUP serves as a precursor in various chemical syntheses for the production of more complex molecules, including pharmaceuticals and agrochemicals.[1][9][10]

-

Crystal Engineering: The hydrogen-bonding capabilities of the guanylurea moiety make it a subject of interest for designing and synthesizing crystalline materials with specific properties.[7][9]

-

Intumescent Coatings: GUP is used in intumescent fire-retardant coatings.[19]

Logical Relationship of GUP's Structure to its Applications

Caption: Structure-application relationships of GUP.

Future Outlook

The versatility of this compound continues to drive research into new applications and the optimization of existing ones. Future research is likely to focus on:

-

Developing more environmentally friendly and efficient synthesis routes.

-

Enhancing the performance of GUP-based flame retardants through novel synergistic formulations and encapsulation techniques to improve leach resistance.[7][15]

-

Conducting detailed studies on the agronomic effectiveness and environmental fate of GUP as a slow-release fertilizer.

-

Exploring its potential in medicinal chemistry and materials science as a versatile building block.[7]

This technical guide consolidates the current knowledge on this compound, providing a solid foundation for researchers, scientists, and professionals in drug development to build upon in their future work.

References

- 1. nbinno.com [nbinno.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. nbinno.com [nbinno.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.cn]

- 5. labproinc.com [labproinc.com]

- 6. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. This compound | 36897-89-9 | Benchchem [benchchem.com]

- 8. CN107721883A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. Guanylurea | SIELC Technologies [sielc.com]

- 10. HPLC Method for Analysis of Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. HPLC Method for Separation of Guanylurea and Metformin on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. This compound | 17675-60-4 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. Fire Retardancy and Leaching Resistance of Furfurylated Pine Wood (Pinus sylvestris L.) Treated with Guanyl-Urea Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Premium Quality this compound Solutions for Global Buyers [alibaba.com]

- 17. Filling in the Gaps in Metformin Biodegradation: a New Enzyme and a Metabolic Pathway for Guanylurea - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of guanylurea, the transformation product of the antidiabetic drug metformin, on the health of brown trout (Salmo trutta f. fario) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tnjchem.com [tnjchem.com]

health and safety considerations for handling guanylurea phosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of guanylurea (B105422) phosphate (B84403). The following sections detail the known toxicological data, recommended handling procedures, and experimental methodologies relevant to safety assessment.

Chemical and Physical Properties

Guanylurea phosphate is a white crystalline solid.[1][2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17675-60-4 | [2] |

| Molecular Formula | C2H9N4O5P | [3] |

| Molecular Weight | 200.09 g/mol | [3] |

| Appearance | White crystalline solid | [1][2][3] |

| Melting Point | 178 - 182 °C | [2][3] |

| Water Solubility | 91.6 g/L at 20°C | [3] |

| log Pow | <0 | [2] |

| Stability | Stable under normal conditions. | [2] |

Toxicological Data

The available toxicological data for this compound is limited. The majority of Safety Data Sheets (SDS) indicate that the toxicological properties have not been fully investigated.[3]

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | [2][3] |

| Acute Dermal Toxicity (LD50) | - | Dermal | No data available | [2][3] |

| Acute Inhalation Toxicity (LC50) | - | Inhalation | No data available | [2][3] |

| Skin Corrosion/Irritation | - | Dermal | No data available | [2][3] |

| Serious Eye Damage/Irritation | - | Ocular | No data available | [2][3] |

| Respiratory or Skin Sensitization | - | - | No data available | [2] |

| Germ Cell Mutagenicity | Salmonella typhimurium, Escherichia coli | In vitro (Ames test) | Non-mutagenic | [4] |

| Carcinogenicity | - | - | No data available | [2] |

| Reproductive Toxicity | - | - | No data available | [2] |

Note: The mutagenicity study was performed on guanylurea, not specifically the phosphate salt.

Hazard Identification and Personal Protective Equipment

Based on available data, this compound is not classified as a hazardous substance.[2] However, due to the lack of comprehensive toxicological data, it is prudent to handle it with care, following good laboratory practices.

Recommended Personal Protective Equipment (PPE)

| Area | PPE | Standard | Reference |

| Eyes/Face | Safety glasses with side-shields or goggles | EN 166 (EU) or OSHA 29 CFR 1910.133 (US) | [2][3] |

| Hands | Protective gloves (Nitrile rubber, Neoprene, Natural rubber, PVC) | EN 374 (EU) | [2] |

| Skin/Body | Long-sleeved clothing | - | [2] |

| Respiratory | Not required under normal use with adequate ventilation. For large scale use or in case of dust formation, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended. | - | [2][3] |

Handling, Storage, and First Aid

Handling:

-

Ensure adequate ventilation.

-

Avoid contact with skin, eyes, or clothing.

-

Avoid ingestion and inhalation.

-

Avoid dust formation.

-

Wear appropriate personal protective equipment.[2]

Storage:

-

Keep container tightly closed in a dry and well-ventilated place.[2]

First Aid Measures:

| Exposure | Procedure | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [2][3] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [2][3] |

| Inhalation | Remove to fresh air. Get medical attention if symptoms occur. | [2][3] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [2][3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of dicyandiamide (B1669379) with phosphoric acid.[5]

Materials:

-

Dicyandiamide

-

Purified water

-

Phosphoric acid

Procedure:

-

Dicyandiamide is mixed with purified water in a mass ratio of 1:(2~4).

-

The mixture is heated to 80-100°C with stirring until the dicyandiamide is completely dissolved.

-

The hot solution is filtered.

-

Phosphoric acid is slowly added dropwise to the filtrate.

-

The mixture is kept at temperature for a period of time to allow the reaction to complete.

-

The solution is then cooled to allow for crystallization.

-

The resulting crystals are separated by centrifugation.

-

The crystals are washed with ethanol and then dried to yield this compound.[5]

Methodology for Acute Dermal Irritation Testing (Adapted from OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation.

Principle: The substance is applied to the skin of a single animal in a stepwise manner. The degree of irritation is assessed by scoring erythema (redness) and edema (swelling).

Procedure:

-

A small area of the fur of a healthy young adult rabbit is clipped.

-

The test substance is applied to a small gauze patch and then to the clipped skin.

-

The patch is covered with a semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the dressing and any residual test substance are removed.

-

The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

If a corrosive effect is observed in the first animal, no further testing is performed. If no severe irritation is seen, the test is confirmed on two additional animals.[6]

Methodology for Acute Eye Irritation Testing (Adapted from OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

Principle: The test substance is instilled into the conjunctival sac of one eye of an animal. The other eye serves as the control. The eyes are examined for any signs of irritation.

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of a healthy albino rabbit.

-

The eyelids are held together for about one second.

-

The eye is observed for any signs of irritation at 1, 24, 48, and 72 hours after application.

-

Observations include the cornea, iris, and conjunctivae.

-

If a corrosive or severe irritant effect is observed in the first animal, the test is terminated. Otherwise, the response is confirmed in up to two additional animals.[6][7]

Methodology for Bacterial Reverse Mutation Test (Ames Test - Adapted from OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a substance.

Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are exposed to the test substance. The test measures the ability of the substance to cause a reverse mutation, allowing the bacteria to grow in a histidine- or tryptophan-free medium.

Procedure:

-

The test substance is prepared at various concentrations.

-

The bacterial strains are exposed to the test substance, both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction).

-

The bacteria are then plated on a minimal agar (B569324) medium lacking the required amino acid.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[8][9]

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Caption: Decision tree for first aid procedures following exposure to this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways affected by this compound in a toxicological context for human health. Ecotoxicological studies have investigated transcriptomic and metabolomic changes in aquatic organisms, but these findings have not been extrapolated to human health pathways.[10]

Conclusion

While this compound is not currently classified as a hazardous substance, the lack of comprehensive toxicological data necessitates a cautious approach to its handling. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize potential exposure. Researchers should be aware of the gaps in the existing safety data and handle this compound with the care afforded to any substance with an incomplete toxicological profile.

References

- 1. This compound | 36897-89-9 | Benchchem [benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. CN107721883A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. chemours.com [chemours.com]

- 9. clinmedjournals.org [clinmedjournals.org]

- 10. Effects of Metformin and its Metabolite Guanylurea on Fathead Minnow (Pimephales promelas) Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Flame Retardant Mechanism of Guanylurea Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the flame retardant mechanism of guanylurea (B105422) phosphate (B84403) (GUP). It delves into the chemical and physical processes that impart flame retardancy to various materials, supported by experimental data and detailed methodologies.

Introduction to Guanylurea Phosphate as a Flame Retardant

This compound (GUP) is a halogen-free, nitrogen-phosphorus-based flame retardant that has garnered significant interest due to its effectiveness in a variety of materials, particularly cellulosic substrates like wood and cotton. Its mechanism of action is multifaceted, involving processes in both the condensed (solid) and gas phases during combustion. GUP's efficacy can be further enhanced through synergistic combinations with other flame retardants, such as boric acid.

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of dicyandiamide (B1669379) with phosphoric acid in an aqueous solution.[1] This method is favored for its simplicity and high yield.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dicyandiamide

-

Phosphoric acid (85%)

-

Purified water

Procedure:

-

Dicyandiamide and purified water are mixed in a reactor with a mass ratio of approximately 1:2 to 1:4.[2]

-

The mixture is heated to between 80°C and 100°C with continuous stirring until the dicyandiamide is completely dissolved.[2]

-

Phosphoric acid is then slowly added dropwise to the solution. The molar ratio of dicyandiamide to phosphoric acid is typically maintained between 0.8:1 and 1.3:1.[1]

-

The reaction temperature is maintained for a period of time, typically around 8 hours, to ensure the reaction goes to completion.[2]

-

The solution is then cooled to below 20°C to allow for the crystallization of this compound.[2]

-

The resulting crystals are separated by centrifugation, washed with ethanol, and then dried to yield the final product.[2]

Flame Retardant Mechanism

The flame retardant action of GUP is a complex process that occurs upon heating, involving thermal decomposition and subsequent interactions with the combustible material. This mechanism can be broadly categorized into condensed phase and gas phase actions.

Thermal Decomposition of this compound

Thermogravimetric analysis (TGA) shows that GUP is stable up to approximately 200°C. Above this temperature, it undergoes a multi-stage decomposition process. The initial decomposition involves the cleavage of the phosphate and urea (B33335) groups, leading to the formation of several key products that contribute to its flame retardancy.

Condensed Phase Mechanism

In the condensed phase, GUP's primary role is to promote the formation of a protective char layer on the surface of the material. This char layer acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile compounds.

The key steps in the condensed phase mechanism are:

-

Formation of Polyphosphoric Acid: Upon heating, the phosphate groups in GUP polymerize to form polyphosphoric acid.

-

Dehydration and Carbonization: Polyphosphoric acid is a strong dehydrating agent. It catalyzes the dehydration of cellulosic materials, promoting the removal of water and accelerating the formation of a stable carbonaceous char.[3]

-

Formation of a Protective Layer: The resulting char layer is often dense and compact, effectively shielding the substrate from further combustion.[4] The presence of phosphorus in the char can also form a glassy, protective film of polyphosphate, further restricting oxygen access.[4]

Gas Phase Mechanism

In the gas phase, the decomposition of GUP releases non-combustible gases that dilute the flammable volatiles and oxygen in the surrounding atmosphere, thereby inhibiting the combustion process.

The key aspects of the gas phase mechanism are:

-

Release of Non-Combustible Gases: The decomposition of the guanylurea portion of the molecule releases inert gases such as ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). These gases dilute the fuel and oxygen concentration in the flame, reducing the combustion efficiency.[5]

-

Radical Scavenging: Phosphorus-containing radicals (such as PO•) can be released into the gas phase. These radicals can act as scavengers, terminating the chain reactions of highly reactive H• and OH• radicals that are essential for sustained combustion.[4]

Experimental Evaluation of Flame Retardancy

The flame retardant properties of GUP are typically evaluated using a variety of analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of GUP and GUP-treated materials.

Experimental Protocol: Thermogravimetric Analysis

-

Instrument: A thermogravimetric analyzer.

-

Sample: 5-10 mg of GUP powder or finely ground GUP-treated material.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Typically nitrogen or air, with a flow rate of 20-50 mL/min.

-

Heating Program: A linear heating rate, commonly 10°C/min or 20°C/min, from room temperature to 600-800°C.

-

Data Collected: Mass loss versus temperature (TGA curve) and the derivative of mass loss versus temperature (DTG curve).

Cone Calorimetry

Cone calorimetry is one of the most important bench-scale tests for evaluating the fire behavior of materials. It measures parameters such as the heat release rate (HRR), time to ignition (TTI), and total heat released (THR).

Experimental Protocol: Cone Calorimetry

-

Instrument: A cone calorimeter according to ISO 5660 or ASTM E1354 standards.

-

Sample: 100 mm x 100 mm x (thickness of material) specimens.

-